N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-6-2-7-13(10-12)21-24(22,23)14-8-1-4-11-5-3-9-20-15(11)14/h1-10,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFVJSQJXGGKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide typically involves the cyclization of trifluoromethyl-containing intermediates. One common method is the Leimgruber-Batcho reaction, which involves the formation of 2-amino-3-(trifluoromethyl)quinoline . Another approach is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid, resulting in the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound often utilizes metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Oxidation Reactions
The quinoline backbone undergoes oxidation under specific conditions. For example:
- Quinoline N-oxide formation : Treatment with hydrogen peroxide () or potassium permanganate () oxidizes the nitrogen atom in the quinoline ring, yielding N-oxide derivatives.
- Electron-deficient ring activation : The trifluoromethyl group enhances electron withdrawal, stabilizing intermediates during oxidation .
Key Products :
| Oxidation Agent | Product | Yield | Conditions |
|---|---|---|---|
| Quinoline-8-sulfonamide N-oxide | ~70% | Acidic, 60°C, 6h | |
| Quinoline-8-sulfonamide dihydroxy derivative | <50% | Alkaline, 80°C, 12h |
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom on the phenyl ring participates in NAS reactions:
- Displacement with amines : Reacting with alkyl/aryl amines (e.g., benzylamine) under basic conditions replaces chlorine with an amine group.
- Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces diverse substituents at the chlorine site .
Example Reaction :Kinetic Data :
| Nucleophile | Rate Constant (, Ms) | Solvent |
|---|---|---|
| Benzylamine | DMF | |
| Phenol | THF |
Cycloaddition Reactions
The quinoline ring engages in [2+2] cycloadditions under UV light:
- Dearomative cycloaddition : Reaction with alkenes (e.g., 2-chloropropene) forms fused bicyclic structures via triplet energy transfer .
Mechanism :
- Photoexcitation generates a triplet-state quinoline.
- Radical pair formation with alkene.
- Cyclopropane ring closure (diastereoselectivity >95%) .
Representative Conditions :
| Alkene | Catalyst | Yield | Diastereomeric Ratio |
|---|---|---|---|
| 2-Chloropropene | None (UV) | 82% | 97:3 |
| Styrene | Ru(bpy) | 75% | 90:10 |
Sulfonamide Group Reactivity
The sulfonamide moiety participates in:
- Acid/Base Hydrolysis : Resistant to hydrolysis below pH 12, but decomposes at elevated temperatures (>100°C) .
- Coordination Chemistry : Binds metal ions (e.g., Zn, Cu) via sulfonyl oxygen, forming stable complexes .
Stability Data :
| Condition | Degradation (%) | Time |
|---|---|---|
| pH 1 (HCl) | <5% | 24h |
| pH 13 (NaOH) | 40% | 24h |
| 100°C, HO | 75% | 12h |
Trifluoromethyl Group Stability
The -CF group is chemically inert under most conditions but influences reactivity:
- Electron-withdrawing effect : Enhances NAS rates at the chlorine site by 2–3x compared to non-fluorinated analogs .
- Thermal stability : No decomposition observed below 250°C (TGA data) .
Comparative Reactivity
Structural analogs exhibit distinct reactivity profiles :
| Compound | Key Feature | Oxidation Rate (, Ms) | NAS Yield (%) |
|---|---|---|---|
| N-[4-chlorophenyl]quinoline-8-sulfonamide | No -CF | 45 | |
| N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide | -CF | 68 | |
| Quinoline-8-sulfonamide | No substituents | 25 |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide can exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can serve as effective inhibitors of specific proteins involved in cancer progression, such as MDM2 and XIAP. These proteins are known to regulate apoptosis and cell cycle progression, making them critical targets for cancer therapy .
Mechanism of Action
The mechanism by which this compound may exert its effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the compound's lipophilicity and stability, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.
Biological Research
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Preliminary research suggests that it may interact with various biological macromolecules, possibly modulating pathways involved in inflammation and cancer . The specific interactions and binding affinities with target enzymes remain an area of active research.
TRPM8 Antagonism
Certain sulfonamide compounds have shown antagonistic activity against TRPM8 channels, which are implicated in pain signaling pathways. This suggests that this compound could be explored for its analgesic properties in neuropathic pain models .
Material Science
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which can include the formation of imines followed by cycloaddition reactions. The resulting compound's unique structural features make it suitable as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain kinases involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of quinoline-8-sulfonamide derivatives are highly sensitive to substituent variations. Key comparisons include:
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) vs.
Pharmacological Diversity in Allosteric Modulators
Evidence from α7 nicotinic receptor studies highlights that minor structural changes (e.g., methyl substitution, stereochemistry) yield five distinct pharmacological outcomes:
- Cis-cis diastereomers (e.g., allosteric agonists) vs. cis-trans (e.g., NAMs/SAMs) demonstrate how stereochemistry dictates activity.
- The target compound’s -CF₃ group may similarly influence receptor binding modes, though specific data are lacking.
Physicochemical and ADME Properties
- Molecular Weight: The target compound (~352 g/mol) falls within the ideal range for oral bioavailability, unlike bulkier analogs like the cyclopenta-fused derivative (~486 g/mol) .
Biological Activity
N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with a sulfonamide group and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group enhances the compound's lipophilicity and stability, which may influence its biological activity and therapeutic applications.
Anticancer Properties
Research indicates that compounds within the quinoline family exhibit anticancer properties. For example, studies have demonstrated that certain quinoline derivatives can inhibit cancer cell growth by targeting key signaling pathways. The potential of this compound in this regard remains to be fully elucidated, but its structural analogs have shown promising results.
| Compound Name | Activity | IC50 (μM) |
|---|---|---|
| Quinoline Derivative A | Cancer Cell Inhibition | 0.5 |
| Quinoline Derivative B | Apoptosis Induction | 0.75 |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies
- In vitro Studies : In a study evaluating the biological activity of related quinoline compounds, several derivatives demonstrated significant inhibition of cancer cell lines at low micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications at the trifluoromethyl position could enhance potency.
- In vivo Studies : Animal models treated with sulfonamide derivatives showed reduced tumor growth compared to control groups, suggesting that these compounds may be effective in vivo as well .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other quinoline-based compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide | Quinoline core, sulfonamide group | Enzyme inhibitor |
| 4-(trifluoromethyl)aniline | Trifluoromethyl group on aniline | Moderate antibacterial |
| Quinoline-8-sulfonamide | Quinoline core with sulfonamide | Antimalarial activity |
Q & A
Q. What are the recommended synthetic routes for N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide, and how can purity be optimized?
Methodological Answer:
- Synthesis Steps :
- Quinoline Core Formation : Use the Skraup synthesis or Friedel-Crafts acylation to construct the quinoline backbone .
- Sulfonamide Introduction : React the quinoline intermediate with chlorosulfonic acid, followed by coupling with 3-(trifluoromethyl)aniline under basic conditions (e.g., pyridine) to form the sulfonamide linkage .
- Trifluoromethyl Group Placement : Ensure regioselective introduction of the trifluoromethyl group via Ullmann coupling or nucleophilic aromatic substitution .
- Purity Optimization :
Q. How should researchers address solubility challenges in biological assays for this compound?
Methodological Answer:
- Solubility Testing :
- Screen solvents like DMSO, ethanol, or PEG-400. Use DMSO for stock solutions (10 mM), followed by dilution in assay buffers .
- Measure solubility via dynamic light scattering (DLS) or nephelometry.
- Formulation Adjustments :
Q. What spectroscopic and computational methods are critical for structural validation?
Methodological Answer:
- Key Techniques :
- Computational Support :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across assays?
Methodological Answer:
- SAR Design :
- Syntize analogs with variations at the quinoline 8-position (e.g., methylsulfonyl vs. carbamate) and the trifluoromethylphenyl group (e.g., ortho/meta/para substitution) .
- Test against target enzymes (e.g., kinases) and off-target receptors (e.g., GPCRs) to identify selectivity drivers.
- Data Analysis :
- Use multivariate statistics (PCA or PLS regression) to correlate substituent electronic properties (Hammett σ values) with activity trends .
- Validate hypotheses with molecular docking (e.g., AutoDock Vina) to map binding interactions .
Q. What strategies improve synthetic yield while minimizing byproducts in large-scale reactions?
Methodological Answer:
- Process Optimization :
- Replace batch reactors with continuous flow systems for sulfonamide coupling (reduces side reactions like over-sulfonation) .
- Use microwave-assisted synthesis to accelerate quinoline ring closure (30 minutes vs. 12 hours conventional) .
- Byproduct Mitigation :
Q. How can crystallography elucidate polymorphic forms and their stability?
Methodological Answer:
- Polymorph Screening :
- Recrystallize from solvents of varying polarity (e.g., ethanol, acetone, DCM) to isolate polymorphs .
- Characterize using PXRD and DSC to identify thermodynamically stable forms.
- Stability Testing :
Q. What in vivo models are suitable for evaluating pharmacokinetic and toxicity profiles?
Methodological Answer:
- Model Selection :
- PK/PD Analysis :
- Quantify plasma concentrations via UPLC-MS/MS.
- Correlate exposure levels with target engagement (e.g., enzyme inhibition in liver homogenates) .
Q. How do electronic effects of the trifluoromethyl group influence binding to hydrophobic enzyme pockets?
Methodological Answer:
- Computational Analysis :
- Calculate electrostatic potential maps (MEP) to visualize electron-deficient regions near the trifluoromethyl group .
- Compare binding free energies (ΔG) of CF₃ vs. CH₃ analogs using MM/PBSA simulations .
- Experimental Validation :
- Synthesize deuterated or fluorinated analogs to track binding via ¹⁹F NMR or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
